molecular formula C13H10FNO2 B13889611 4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde

4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde

Cat. No.: B13889611
M. Wt: 231.22 g/mol
InChI Key: ZKQQYPQYUGGHNV-UHFFFAOYSA-N
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Description

4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C13H10FNO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-fluoro-3-methoxypyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with 2-fluoro-3-methoxypyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-(2-Fluoro-3-methoxypyridin-4-yl)benzoic acid.

    Reduction: 4-(2-Fluoro-3-methoxypyridin-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom and the methoxy group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluoropyridin-4-yl)benzaldehyde: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    4-(3-Methoxypyridin-4-yl)benzaldehyde: Lacks the fluorine atom, which may influence its electronic properties and interactions with molecular targets.

    4-(2-Chloro-3-methoxypyridin-4-yl)benzaldehyde: Contains a chlorine atom instead of fluorine, which may alter its chemical and biological properties.

Uniqueness

4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehyde is unique due to the presence of both the fluorine atom and the methoxy group on the pyridine ring

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

4-(2-fluoro-3-methoxypyridin-4-yl)benzaldehyde

InChI

InChI=1S/C13H10FNO2/c1-17-12-11(6-7-15-13(12)14)10-4-2-9(8-16)3-5-10/h2-8H,1H3

InChI Key

ZKQQYPQYUGGHNV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1F)C2=CC=C(C=C2)C=O

Origin of Product

United States

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